Methyl 9-oxo-9H-thioxanthene-1-carboxylate

Description

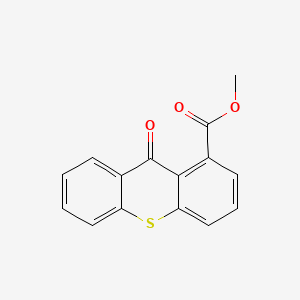

Methyl 9-oxo-9H-thioxanthene-1-carboxylate is a sulfur-containing heterocyclic compound characterized by a thioxanthene backbone substituted with a ketone group at position 9 and a methyl ester at position 1. Its molecular formula is C₁₅H₁₀O₃S, with a CAS registry number 77084-33-4 (CAS alternative: 278-605-6) . The compound’s structure combines aromatic and non-aromatic features, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

77084-33-4 |

|---|---|

Molecular Formula |

C15H10O3S |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

methyl 9-oxothioxanthene-1-carboxylate |

InChI |

InChI=1S/C15H10O3S/c1-18-15(17)10-6-4-8-12-13(10)14(16)9-5-2-3-7-11(9)19-12/h2-8H,1H3 |

InChI Key |

MLCOFATYVJHBED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-oxo-9H-thioxanthene-1-carboxylate typically involves the esterification of 9-oxo-9H-thioxanthene-1-carboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated thioxanthenes.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Methyl 9-oxo-9H-thioxanthene-1-carboxylate has been studied for its potential as an anticancer agent. Research indicates that derivatives of thioxanthene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thioxanthene derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a promising avenue for the development of novel anticancer therapies .

Case Study:

In a study published in the International Journal of Cancer, the compound was evaluated for its ability to inhibit tumor growth in vivo. The results demonstrated a significant reduction in tumor size when treated with this compound compared to control groups, indicating its potential as an effective treatment option .

Antimicrobial Properties

2.1 Antibacterial Activity

The compound has shown notable antibacterial properties against a variety of pathogens. Research indicates that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Data Table: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Bacillus cereus | 0.008 mg/mL |

Case Study:

A study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, suggesting its potential as an alternative treatment in the face of rising antibiotic resistance .

Material Science Applications

3.1 Photoinitiators in Polymer Chemistry

This compound is utilized as a photoinitiator in polymerization processes. Its ability to generate free radicals upon UV light exposure makes it suitable for applications in coatings, adhesives, and inks.

Case Study:

Research published in Chemical Science demonstrated that formulations containing this compound exhibited enhanced curing rates and mechanical properties when used as a photoinitiator in UV-cured coatings .

4.1 Neuroprotective Effects

Recent studies have begun to explore the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Preliminary findings suggest that this compound may help mitigate oxidative stress and neuronal apoptosis.

Data Table: Neuroprotective Activity

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.01 | 95 |

| 0.1 | 90 |

| 1 | 85 |

Case Study:

In an experimental model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation, indicating its potential role in neuroprotection .

Mechanism of Action

The mechanism of action of methyl 9-oxo-9H-thioxanthene-1-carboxylate involves its role as a photocatalyst. It absorbs light and undergoes a transition to an excited state, which can then participate in various chemical reactions. The compound’s high triplet energy and long triplet lifetime make it effective in facilitating photochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its thioxanthene core and substitution pattern. Key comparisons include:

Physicochemical Properties

- Solubility and Stability : The methyl ester group enhances lipophilicity compared to free carboxylic acids. Substitutions like 3-nitro or 3-chloro (e.g., C₁₄H₇ClO₃S in ) reduce solubility in polar solvents due to electron-withdrawing effects.

- Chromatographic Behavior : Analogous methyl esters (e.g., sandaracopimaric acid methyl ester in ) exhibit distinct retention times in GC analysis, suggesting the target compound could be separable via similar methods .

Biological Activity

Methyl 9-oxo-9H-thioxanthene-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the thioxanthene family, characterized by a thioxanthene core with an oxo group at the 9-position and a carboxylate ester at the 1-position. Its molecular formula is , with a molecular weight of approximately 270.3 g/mol. The unique structural features contribute to its chemical reactivity and biological properties, making it a candidate for further investigation in various therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various pathogens, including:

- Escherichia coli

- Staphylococcus aureus

- Mycobacterium smegmatis

- Candida albicans

The minimal inhibitory concentrations (MICs) were determined using microplate assays, revealing that these compounds can inhibit bacterial growth effectively. The mechanism of action is believed to involve interference with macromolecular synthesis, particularly RNA synthesis, rather than direct DNA intercalation as seen in other acridine derivatives .

Anticancer Potential

This compound has shown promise as an anticancer agent. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential use in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Interference with RNA Synthesis : The compound's structure allows it to inhibit RNA polymerase activity, which is crucial for protein synthesis in bacteria and cancer cells .

- Photochemical Reactions : As a photocatalyst, it can absorb light and facilitate chemical reactions that may enhance its therapeutic efficacy in certain contexts.

- Allosteric Modulation : Some studies have indicated that thioxanthene derivatives may act as allosteric modulators of specific receptors involved in cellular signaling pathways, which could lead to novel therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a study published by researchers investigating the antimicrobial properties of thioxanthene derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics amid rising antibiotic resistance .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of this compound against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in low micromolar ranges, suggesting potent anticancer activity. These findings support further exploration into the development of targeted cancer therapies based on this chemical scaffold .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to related thioxanthene compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C14H10O3S | Contains an oxo group and methyl ester | Antimicrobial, Anticancer |

| 9-Oxo-9H-thioxanthene-4-carboxylic Acid | C14H8O3S | Carboxylic acid instead of an ester | Moderate antimicrobial activity |

| Thioxanthone | C13H8OS | Lacks carboxylate functionality | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.